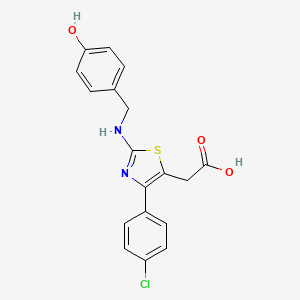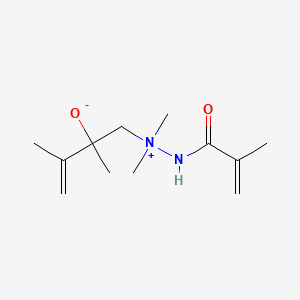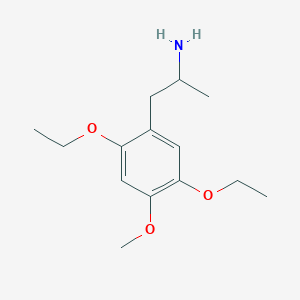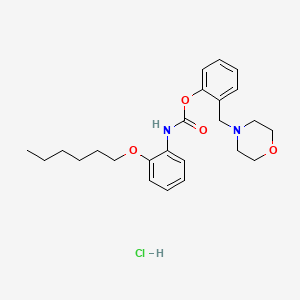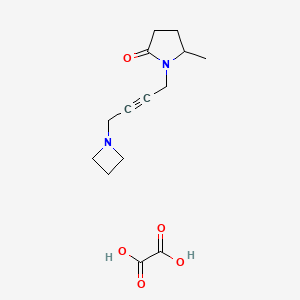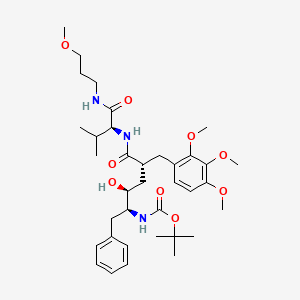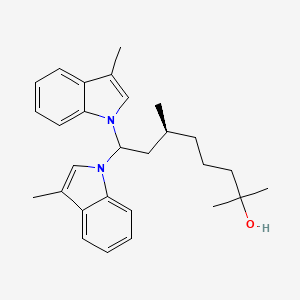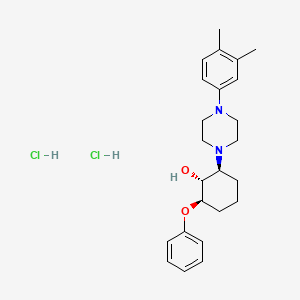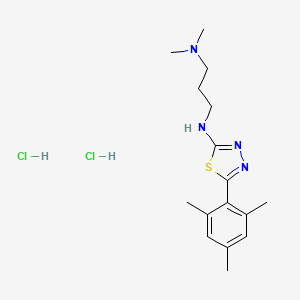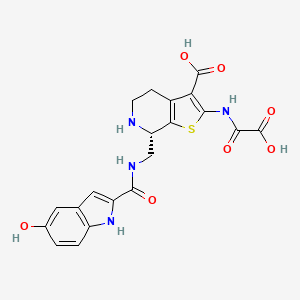
Thieno(2,3-C)pyridine-3-carboxylic acid, 2-((carboxycarbonyl)amino)-4,5,6,7-tetrahydro-7-((((5-hydroxy-1H-indol-2-yl)carbonyl)amino)methyl)-, (7S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(2,3-C)pyridine-3-carboxylic acid, 2-((carboxycarbonyl)amino)-4,5,6,7-tetrahydro-7-((((5-hydroxy-1H-indol-2-yl)carbonyl)amino)methyl)-, (7S)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thieno[2,3-c]pyridine core, which is a fused ring system combining thiophene and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-C)pyridine-3-carboxylic acid, 2-((carboxycarbonyl)amino)-4,5,6,7-tetrahydro-7-((((5-hydroxy-1H-indol-2-yl)carbonyl)amino)methyl)-, (7S)- typically involves multi-step organic reactions. One common approach starts with the construction of the thieno[2,3-c]pyridine core, followed by the introduction of the carboxylic acid and amide groups. The indole moiety is often introduced in the final steps through coupling reactions.
Formation of Thieno[2,3-c]pyridine Core: This can be achieved through a palladium-catalyzed Larock indole synthesis, which involves the cyclization of an appropriate precursor.
Introduction of Carboxylic Acid Group: This step often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Amide Formation: The carboxylic acid group can be converted to an amide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Indole Coupling: The final step involves coupling the indole moiety to the thieno[2,3-c]pyridine core using a Pd-catalyzed Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: EDCI, DCC (dicyclohexylcarbodiimide), bases like triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various amide and ester derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
The compound’s indole moiety is known for its biological activity. It can be used in the design of new drugs targeting various biological pathways, including those involved in cancer and microbial infections .
Medicine
Due to its complex structure and functional groups, this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the material science industry, this compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of Thieno(2,3-C)pyridine-3-carboxylic acid, 2-((carboxycarbonyl)amino)-4,5,6,7-tetrahydro-7-((((5-hydroxy-1H-indol-2-yl)carbonyl)amino)methyl)-, (7S)- involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in the functional groups attached.
Indole derivatives: Compounds with an indole moiety, which are known for their biological activity.
Uniqueness
The uniqueness of Thieno(2,3-C)pyridine-3-carboxylic acid, 2-((carboxycarbonyl)amino)-4,5,6,7-tetrahydro-7-((((5-hydroxy-1H-indol-2-yl)carbonyl)amino)methyl)-, (7S)- lies in its combination of a thieno[2,3-c]pyridine core with an indole moiety and multiple functional groups. This combination provides a versatile platform for the development of new compounds with diverse applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
390426-18-3 |
|---|---|
Formule moléculaire |
C20H18N4O7S |
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
(7S)-7-[[(5-hydroxy-1H-indole-2-carbonyl)amino]methyl]-2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H18N4O7S/c25-9-1-2-11-8(5-9)6-12(23-11)16(26)22-7-13-15-10(3-4-21-13)14(19(28)29)18(32-15)24-17(27)20(30)31/h1-2,5-6,13,21,23,25H,3-4,7H2,(H,22,26)(H,24,27)(H,28,29)(H,30,31)/t13-/m0/s1 |
Clé InChI |
DLIANPZDVIKJHG-ZDUSSCGKSA-N |
SMILES isomérique |
C1CN[C@H](C2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O)CNC(=O)C3=CC4=C(N3)C=CC(=C4)O |
SMILES canonique |
C1CNC(C2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O)CNC(=O)C3=CC4=C(N3)C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




